molecular formula C12H14N6O4 B5776611 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5776611
M. Wt: 306.28 g/mol
InChI Key: XCEMSDJFEQNVIY-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNTB belongs to the class of nitroaromatic compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the inhibition of various enzymes and signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme involved in inflammation and pain, and the inhibition of COX-2 by 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can reduce inflammation and pain. The NF-κB pathway is involved in various cellular processes, including inflammation and apoptosis, and the inhibition of this pathway by 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can induce apoptosis and reduce inflammation.
Biochemical and Physiological Effects:
4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the induction of apoptosis. 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been shown to have neuroprotective properties and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide also has a well-established synthesis method, which makes it readily available for research. One limitation of using 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for research involving 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide, including further studies on its mechanism of action, its potential therapeutic properties in various diseases, and the development of novel analogs with improved efficacy and reduced toxicity. Additionally, the use of 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce side effects. Further studies on the pharmacokinetics and pharmacodynamics of 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide are also needed to better understand its safety and efficacy in clinical settings.
In conclusion, 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a promising compound with potential therapeutic properties in various fields of research. Further studies are needed to fully understand its mechanism of action and potential applications in clinical settings.

Synthesis Methods

4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with propylamine and sodium azide. The final step involves the reaction with tetrazole to obtain 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in high yield and purity.

Scientific Research Applications

4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic properties in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In cardiovascular disease, 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its ability to reduce inflammation and oxidative stress, which are key factors in the development of heart disease. In neurological disorders, 4-methoxy-3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4/c1-3-6-17-15-12(14-16-17)13-11(19)8-4-5-10(22-2)9(7-8)18(20)21/h4-5,7H,3,6H2,1-2H3,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEMSDJFEQNVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-nitro-N-(2-propyltetrazol-5-yl)benzamide

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